Cyclo(L-Phe-trans-4-OH-L-Pro)

acaricide discovery Tetranychus urticae crop protection

Researchers need hydroxylated proline DKP standards to validate SAR and activity gains over non-hydroxylated analogs. Cyclo(L-Phe-trans-4-OH-L-Pro) (CAS 118477-06-8) provides the quantifiable Hyp substitution required for acaricide discovery and self-assembly studies. - **Acaricidal baseline**: 98.24 µM LC₅₀ against Tetranychus urticae; >7-fold potency gain demonstrated via Tyr analog. - **Structural differentiation**: trans-4-OH group alters target engagement vs cyclo(L-Phe-L-Pro); essential for Hyp-specific mechanism studies. - **Material science use**: Candidate for π-π stacking nanofiber gels and supramolecular DKP assemblies.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
Cat. No. B15560496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(L-Phe-trans-4-OH-L-Pro)
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
InChIInChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1
InChIKeyPYQJYHACQOBZLF-WOPDTQHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(L-Phe-trans-4-OH-L-Pro) Overview


Cyclo(L-Phe-trans-4-OH-L-Pro) (CAS 118477-06-8) is a diketopiperazine (DKP) cyclic dipeptide composed of L-phenylalanine and trans-4-hydroxy-L-proline residues. It belongs to the hydroxyproline-containing DKP (HPCD) family and has been identified as a naturally occurring secondary metabolite from microbial sources including Lactobacillus plantarum, Streptomyces spp., and various fungi. The compound is reported to exhibit antifungal properties and acaricidal activity , and has been described as a plant growth regulator . Its key structural feature — the trans-4-hydroxyl substituent on the proline ring — distinguishes it from non-hydroxylated analogs such as cyclo(L-Phe-L-Pro) and may confer differentiated bioactivity, solubility, and self-assembly properties.

Hydroxyproline-containing DKP structural probe with trans-4-OH substituent
Supports acaricide / antifungal SAR studies where Phe side chain is required
Candidate for self-assembly and anti-virulence research (class-level Hyp-DKP evidence)

Why Cyclo(L-Phe-L-Pro) Cannot Substitute


Although Cyclo(L-Phe-trans-4-OH-L-Pro) and its non-hydroxylated analog cyclo(L-Phe-L-Pro) share a common Phe-Pro diketopiperazine core, they are not functionally interchangeable. The trans-4-hydroxyl group introduces a hydrogen-bond donor/acceptor site that alters the compound's physicochemical profile, biological target engagement, and self-assembly behavior. In acaricidal assays, the hydroxylated Pro residue in analogous compounds was explicitly identified as a critical structural component for potency enhancement, with derivatives containing this motif achieving up to 5-fold greater activity than the positive control abamectin . In quorum-sensing studies on structurally related DKP pairs, the presence or absence of a hydroxyl group on the proline ring was shown to switch the mechanism of action between las/rhl dual-system suppression and rhlI/pqsR single-pathway downregulation, and to significantly enhance self-assembly into nanoscale particles . These findings demonstrate that hydroxylation is not a minor modification but a determinant of functional profile, making generic substitution scientifically unsound without direct comparative data for each application context.

Target engagement
Hydroxyl group may alter hydrogen-bond network and solubility profile, shifting interaction with targets compared to cyclo(L-Phe-L-Pro).
Mechanism profile
In analogous Hyp-DKPs, hydroxylation switched anti-QS mechanism from single-pathway to dual las/rhl suppression; pathway preference may not transfer to non-hydroxylated analog.
Self-assembly
Hydroxylated DKPs formed nanoscale particles absent in non-hydroxylated counterparts; self-assembly behavior may not replicate with cyclo(L-Phe-L-Pro).

Cyclo(L-Phe-trans-4-OH-L-Pro) vs. Analogs


Acaricidal Potency vs. Abamectin

In a head-to-head comparison of eight cyclodipeptides isolated from Bacillus amyloliquefaciens W1, the LC₅₀ value of cyclo-(L-Phe-trans-4-OH-L-Pro) (compound 2) was reported at the upper end of the activity range (13.85–98.24 µM) against Tetranychus urticae, indicating it is the least potent among the hydroxyproline-containing congeners tested. The most potent analog, cyclo-(L-Tyr-trans-4-OH-L-Pro) (compound 9), achieved an LC₅₀ of 13.85 µM and was 5.2× more effective than the positive control abamectin (LC₅₀ 72.06 µM) . This establishes a clear structure-activity trend: within the trans-4-OH-Pro series, aromatic side-chain identity (Phe vs. Tyr) drives >7-fold potency differences. This rank-order data enables informed selection: Cyclo(L-Phe-trans-4-OH-L-Pro) serves as a lower-potency probe for SAR studies where the Phe side chain is required, or as a baseline scaffold for derivatization.

Acaricidal LC₅₀ rank
Reported
Target LC₅₀: 98.24 µM vs. T. urticae
Cyclo(L-Tyr-trans-4-OH-L-Pro): 13.85 µM
Abamectin: 72.06 µM
Phe analog shows lower potency in SAR rank; supports probe selection when Phe side chain is required.
Potency ranking derived from Bacillus amyloliquefaciens supernatant bioassay.
acaricide discovery Tetranychus urticae crop protection

Antifungal MIC vs. Cyclo(L-Phe-L-Pro)

In the seminal study by Ström et al. (2002), MIC values were determined against Aspergillus fumigatus and Penicillium roqueforti for cyclo(L-Phe-L-Pro) (20 mg/mL) and 3-phenyllactic acid (7.5 mg/mL), but notably, no MIC was reported for cyclo(L-Phe-trans-4-OH-L-Pro) despite its co-isolation and structural confirmation . The authors explicitly stated that 'the antifungal properties of these dipeptides have not been clearly established previously' and only determined MICs for commercially available compounds. This absence of MIC data for the hydroxylated analog — in a study that otherwise rigorously characterized all three antifungal components — constitutes a meaningful negative differentiator. Researchers seeking antifungal cyclic dipeptides should note that cyclo(L-Phe-L-Pro) has a defined MIC benchmark (20 mg/mL against A. fumigatus), whereas cyclo(L-Phe-trans-4-OH-L-Pro) lacks comparable quantitative antifungal potency data from the same controlled experimental system.

Antifungal MIC
Data to verify
MIC not reported for this compound in primary isolation study.
Lacks defined antifungal benchmark; comparator cyclo(L-Phe-L-Pro) MIC 20 mg/mL vs. A. fumigatus.
Antifungal procurement requires independent MIC validation for the hydroxylated analog.
antifungal food biopreservation Aspergillus fumigatus

Quorum Sensing and Self-Assembly Modulation by Hydroxyl

A systematic structure-function study on cyclo(Pro-Tyr)-like DKPs demonstrated that the introduction of a hydroxyl group on the proline residue — converting cyclo(L-Pro-L-Tyr) to cyclo(L-Hyp-L-Tyr) — fundamentally alters the anti-quorum-sensing (anti-QS) mechanism against Pseudomonas aeruginosa PAO1. Cyclo(L-Hyp-L-Tyr) suppressed genes in both the las and rhl QS systems, whereas non-hydroxylated cyclo(L-Pro-L-Phe) acted primarily through rhlI and pqsR downregulation. The hydroxylated analog also exhibited enhanced self-assembly, forming nanoscale particles at the highest tested concentration, a property absent in the non-hydroxylated comparator . By class-level inference, Cyclo(L-Phe-trans-4-OH-L-Pro) — bearing an analogous Hyp residue — is predicted to exhibit dual-system QS suppression and enhanced self-assembly relative to cyclo(L-Phe-L-Pro). While direct confirmatory data for the target compound are lacking, this evidence establishes the hydroxyl group as a mechanistic switch, not merely a potency modulator.

Anti-QS mechanism
Class-level inference
Hyp-DKPs: dual las/rhl suppression + nanoparticle self-assembly
Pro-DKPs: rhlI/pqsR single-pathway only
Predicted dual-pathway QS suppression and self-assembly; direct data for target compound unavailable.
Inferred from Hyp-Tyr/Pro-Phe DKP analogs in P. aeruginosa PAO1.
quorum sensing inhibition anti-biofilm self-assembly

Cyclo(L-Phe-trans-4-OH-L-Pro) Applications


Acaricide Lead Optimization

Cyclo(L-Phe-trans-4-OH-L-Pro) serves as a baseline scaffold for SAR-driven optimization of acaricidal DKPs, particularly when the phenylalanine side chain is required for target binding or metabolic stability. The established LC₅₀ of 98.24 µM against Tetranychus urticae provides a quantifiable starting point for derivatization, with the Tyr analog (LC₅₀ 13.85 µM) demonstrating that aromatic side-chain modification can yield >7-fold potency gains . Researchers designing acaricide discovery programs should procure this compound when the Phe moiety is pharmacophorically essential.

Antifungal Research with Hyp-DKP Probes

Despite the absence of a defined MIC for cyclo(L-Phe-trans-4-OH-L-Pro) in the primary isolation study, the compound is co-produced with cyclo(L-Phe-L-Pro) by antifungal Lactobacillus strains and is classified as an antifungal peptide . Its procurement is warranted in studies that aim to elucidate the role of the Hyp hydroxyl group in antifungal mechanism of action, or in fungal growth inhibition assays where the differential activity profile relative to the non-hydroxylated analog is the explicit experimental variable. However, researchers requiring validated MIC benchmarks should use cyclo(L-Phe-L-Pro) until potency data for the Hyp analog are published.

Self-Assembling Biomaterials from Hyp-DKPs

Class-level evidence demonstrates that introduction of a Hyp residue into Pro-containing DKPs significantly enhances self-assembly into nanoscale particles, with hydroxylated analogs forming assemblies at the highest tested concentration while non-hydroxylated counterparts do not . Cyclo(L-Phe-trans-4-OH-L-Pro), by structural analogy, is a candidate building block for DKP-based supramolecular materials, nanofiber gels, and molecular template applications. Procurement for self-assembly studies is justified when the Phe aromatic side chain is desired for π-π stacking interactions.

Application
Selection Property
Validation Focus
Acaricide lead optimization
Hydroxyproline DKP scaffold with Phe side chain
Potency SAR and derivatization screening
Antifungal mechanism studies
Hydroxyproline-containing DKP probe
Activity comparison with non-hydroxylated analog
Self-assembling biomaterials
Self-assembling Hyp-DKP building block
Nanoparticle formation and π-π stacking evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclo(L-Phe-trans-4-OH-L-Pro)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.